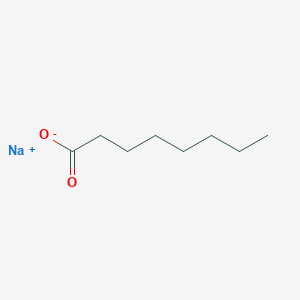

sodium;octanoate

Description

BenchChem offers high-quality sodium;octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKRNSHANADUFY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Octanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of sodium octanoate (B1194180), covering its chemical structure, physicochemical properties, synthesis, and significant applications in research and pharmaceutical development.

Core Chemical Identity

Sodium octanoate, also widely known as sodium caprylate, is the sodium salt of octanoic acid (caprylic acid).[1][2] It is classified as an organic sodium salt, comprising equal numbers of sodium cations (Na+) and octanoate anions (C8H15O2-).[1][3] The octanoate anion features an eight-carbon, straight-chain aliphatic tail, making it a medium-chain fatty acid.[4][5] This structure imparts amphiphilic properties, influencing its function as a surfactant and stabilizer.

Chemical Structure Representations:

-

SMILES: CCCCCCCC(=O)[O-].[Na+][1]

-

InChI: InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1[1][4]

Physicochemical Properties

Sodium octanoate is typically a white or off-white crystalline powder.[3][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8] Its solubility in water is high, a characteristic attributed to its ionic nature, which is crucial for its use in aqueous formulations.[8][9]

| Property | Value | Source(s) |

| Molecular Weight | 166.19 g/mol | [1][6] |

| Appearance | White or off-white powder | [3][7][10] |

| Melting Point | ~245 °C (with decomposition) | [3][8][10] |

| Solubility in Water | Highly soluble | [8][9] |

| logP (Octanol/Water) | 0.106 at 23.9 °C | |

| pH of Aqueous Solution | 8.0 - 10.5 | [8][10] |

Synthesis and Manufacturing

The primary method for synthesizing sodium octanoate is through the neutralization of octanoic acid (caprylic acid) with a sodium base, typically sodium hydroxide (B78521).

Experimental Protocol: Neutralization Synthesis

A common industrial method for preparing medicinal-grade sodium octanoate involves the following steps:[11][12]

-

Purification of Octanoic Acid: Industrial-grade octanoic acid is purified via vacuum distillation. The process is typically conducted at a pressure of 0.06–0.10 MPa and a temperature of 130–150 °C.[12] The distilled acid vapor is cooled and collected.

-

Neutralization Reaction: Purified octanoic acid is added to a reaction vessel containing a solution of sodium hydroxide in purified water. The reaction generates sodium octanoate and water. The mixture is heated to between 60-110°C to ensure the reaction goes to completion.[11][12]

-

Isolation and Drying: The resulting sodium octanoate solution is allowed to stand and is then filtered. The pH is carefully controlled between 8.0 and 10.5.[12] The solution is then dried, often using an atomizing dryer, to yield a white crystalline powder.[12]

-

Final Processing: The powder is assayed for quality and purity before undergoing aseptic packaging.[12]

Applications in Research and Drug Development

Sodium octanoate is a versatile compound with numerous applications stemming from its chemical properties.

-

Protein Stabilizer: A primary application is its use as a stabilizer for proteins, most notably for human serum albumin and fibrinogen, particularly during heat sterilization for viral inactivation.[3][6][10][13] It helps prevent protein denaturation and aggregation.[13]

-

Pharmaceutical Excipient: It functions as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][9][10][13] For instance, it can increase the rectal absorption of drugs like cefoxitin.[3]

-

Antimicrobial Agent and Preservative: Sodium octanoate possesses antimicrobial properties and is used as a preservative in food and personal care products.[7][9][14] It has demonstrated activity against various pathogens, including those responsible for bovine mastitis.[15]

-

Research Chemical: In a research context, it is used to study the metabolic effects of medium-chain fatty acids.[13] A carbon-13 labeled version of sodium octanoate is used in the octanoate breath test to assess hepatic mitochondrial function.[16]

-

Modulator of Biological Processes: Research has shown it can modify intracellular action potentials in cardiac muscle and influence ion transport across membranes.[1] It is also used to investigate the innate immune response in epithelial cells.[13][15]

-

Food Additive: In the food industry, it serves as an anticaking agent, emulsifier, and binder.[1][7][10]

Biological Activity and Signaling

Sodium octanoate exhibits a range of biological effects that are of interest to researchers. At high concentrations, it can induce a coma-like state in animal models, a syndrome that resembles hepatic encephalopathy, and inhibit (Na+, K+)-ATPase activity in the brain.[1]

A key area of recent research is its role in modulating the innate immune response. A study on bovine mammary epithelial cells (bMEC) demonstrated that sodium octanoate has a differential, concentration-dependent effect on the internalization of the bacterium Staphylococcus aureus.

-

Low Concentrations (0.25 and 0.5 mM): Stimulated the internalization of S. aureus into epithelial cells.

-

High Concentrations (1 and 2 mM): Inhibited the internalization of the bacteria.[15]

This dual effect suggests that sodium octanoate can act as a regulator of the innate immune defense in epithelial tissues, potentially helping to clear invading pathogens.[15]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow and logical relationship from the study on how sodium octanoate modulates the internalization of S. aureus in bovine mammary epithelial cells.

Caption: Workflow of S. aureus internalization assay in epithelial cells.

References

- 1. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Sodium octanoate | 1984-06-1 [chemicalbook.com]

- 4. Showing Compound Sodium octanoate (FDB011449) - FooDB [foodb.ca]

- 5. Octanoate | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Sodium Octanoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. sodium octanoate [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. nbinno.com [nbinno.com]

- 11. Sodium octanoate synthesis - chemicalbook [chemicalbook.com]

- 12. CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google Patents [patents.google.com]

- 13. Buy Sodium octanoate | 1984-06-1 [smolecule.com]

- 14. datainsightsmarket.com [datainsightsmarket.com]

- 15. Effects of Sodium Octanoate on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium octanoate C-13 | C8H15NaO2 | CID 23696284 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Octanoate: Properties, Protocols, and Signaling Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile medium-chain saturated fatty acid salt with significant applications across the pharmaceutical and biotechnology industries. Its utility as a protein stabilizer, particularly for human serum albumin, is a cornerstone of its use in biopharmaceutical formulations. Furthermore, its role as a surfactant and its interactions with cellular signaling pathways are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the core physical and chemical properties of sodium octanoate, detailed experimental protocols for its characterization and application, and a visualization of its known interactions with cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are illustrated with diagrams to facilitate understanding.

Core Physical and Chemical Properties

Sodium octanoate is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NaO₂ | [4] |

| Molecular Weight | 166.19 g/mol | [4] |

| CAS Number | 1984-06-1 | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Odor | Characteristic | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | ~245 °C (decomposes) | [3] |

| Boiling Point | Not applicable (decomposes) | |

| Density | 1.188 g/cm³ at 20°C | [3] |

| pKa of Octanoic Acid | ~4.89 | [3] |

| pH of Aqueous Solution | 8.0 - 10.5 (100 g/L at 20°C) | [3] |

| Vapor Pressure | 0 Pa at 20°C | [3] |

| Surface Tension | 69.8 mN/m (1 g/L solution at 20°C) | [3] |

Solubility Profile

Sodium octanoate is highly soluble in water due to its ionic nature.[5] Its solubility in organic solvents is more limited and varies with the polarity of the solvent.

| Solvent | Solubility | Temperature | Reference |

| Water | 50 mg/mL (clear solution) | Room Temperature | [3] |

| Glacial Acetic Acid | Freely soluble | [6] | |

| Ethanol | Sparingly soluble | [6] | |

| Methanol | Sparingly soluble | ||

| Acetone | Practically insoluble | [6] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles begin to form. For ionic surfactants like sodium octanoate, conductometry is a straightforward and reliable method for CMC determination.[7][8]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium octanoate in deionized water (e.g., 0.5 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that is expected to encompass the CMC (literature values suggest a CMC of around 340-351 mM at 25°C).[8]

-

Conductivity Measurement:

-

Calibrate a conductivity meter according to the manufacturer's instructions.

-

Measure the specific conductivity (κ) of each prepared solution at a constant temperature (e.g., 25°C). Ensure thermal equilibrium is reached before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the sodium octanoate concentration.

-

The resulting plot will exhibit two linear regions with different slopes. The first region, at lower concentrations, corresponds to the conductivity of the monomeric surfactant. The second region, at higher concentrations, shows a slower increase in conductivity due to the formation of less mobile micelles.[7]

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

-

Workflow for CMC determination by conductivity.

Protein Thermal Stability Assay by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring the heat changes that occur during controlled temperature scanning.[9][10] Sodium octanoate is often used as a stabilizer in these studies.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein of interest (e.g., human serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

-

Prepare a matching buffer solution containing the desired concentration of sodium octanoate to be tested as a stabilizer.

-

Prepare the final protein sample by dialyzing or buffer-exchanging the protein into the buffer containing sodium octanoate. A control sample of the protein in the buffer without sodium octanoate should also be prepared.

-

-

DSC Measurement:

-

Degas the protein solutions and the reference buffer (buffer with sodium octanoate for the sample, and buffer without for the control) before loading into the DSC cells.

-

Load the protein sample into the sample cell and the corresponding reference buffer into the reference cell of the calorimeter.

-

Set the experimental parameters: typically, a temperature scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).[11]

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak representing the unfolding of the protein.

-

The temperature at the apex of this peak is the melting temperature (Tm), which is a measure of the protein's thermal stability.[9]

-

Compare the Tm of the protein with and without sodium octanoate. An increase in Tm in the presence of sodium octanoate indicates a stabilizing effect.

-

The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

-

Workflow for Protein Stability Assay using DSC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Sodium Octanoate as an Ion-Pairing Agent

Sodium octanoate can be used as an ion-pairing agent in RP-HPLC to improve the retention and separation of charged analytes, such as peptides and proteins.[12]

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare an aqueous buffer (e.g., 0.1% trifluoroacetic acid in HPLC-grade water).

-

Mobile Phase B (Organic): Prepare an organic solvent mixture (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Ion-Pairing Additive: Add sodium octanoate to Mobile Phase A at a concentration that provides optimal ion-pairing (e.g., 10-50 mM). The pH of the mobile phase should be adjusted to ensure the analyte of interest is charged and the octanoate is in its ionic form.

-

-

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B is commonly employed to elute the analytes. The specific gradient profile will depend on the hydrophobicity of the analytes.

-

Flow Rate: A typical flow rate for analytical scale RP-HPLC is 0.5-1.5 mL/min.

-

Detection: UV detection at 214 nm or 280 nm is common for peptides and proteins.

-

-

Sample Preparation and Injection:

-

Dissolve the sample in Mobile Phase A or a compatible solvent.

-

Inject the sample onto the equilibrated column.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times and peak areas of the separated components. The presence of sodium octanoate as an ion-pairing agent should enhance the retention and resolution of charged analytes compared to analysis without it.

-

Thermal Decomposition

Thermogravimetric analysis (TGA) can be used to study the thermal decomposition of sodium octanoate. A typical TGA curve would show the percentage of mass loss as a function of increasing temperature.[13][14] The decomposition of sodium octanoate generally begins around its melting point of ~245°C.[3] The primary decomposition products are carbon oxides (CO and CO₂) and sodium oxides.[3] The TGA curve would exhibit a significant mass loss in the temperature range corresponding to the decomposition of the organic component, leaving a residue of sodium carbonate or sodium oxide at higher temperatures.[15]

Role in Cellular Signaling: The AMPK Pathway

Recent studies have indicated that sodium octanoate can influence cellular metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key energy sensor in cells that, when activated, promotes ATP-producing catabolic pathways and inhibits ATP-consuming anabolic pathways.[5][16]

The activation of AMPK by sodium octanoate can lead to downstream effects such as increased fatty acid oxidation and enhanced glucose uptake, while inhibiting processes like lipid and protein synthesis.[5] This makes the AMPK pathway a significant area of research for metabolic disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Sodium octanoate | 1984-06-1 [chemicalbook.com]

- 3. Buy Sodium octanoate | 1984-06-1 [smolecule.com]

- 4. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 11. Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. egyankosh.ac.in [egyankosh.ac.in]

- 14. torontech.com [torontech.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Octanoate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of sodium octanoate (B1194180), a vital compound in various research and pharmaceutical applications. The following sections detail the chemical properties, a robust synthesis protocol, and effective purification methods, supplemented with quantitative data, experimental workflows, and reaction diagrams to ensure clarity and reproducibility in a laboratory setting.

Compound Data Summary

A summary of the key physical and chemical properties of sodium octanoate is presented in Table 1. This data is essential for handling, characterization, and application of the synthesized compound.

Table 1: Physicochemical Properties of Sodium Octanoate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₁₅NaO₂ | [1][2] |

| Molecular Weight | 166.19 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | ~245 °C (decomposes) | [3][4] |

| Solubility in Water | 50 mg/mL | [1] |

| Solubility in Ethanol (B145695) | Sparingly soluble | [3] |

| Solubility in Acetone | Almost insoluble | [4] |

| pH of Aqueous Solution (100 g/L) | 8.0 - 10.5 | [1] |

| CAS Number | 1984-06-1 |[1][2][3] |

Synthesis of Sodium Octanoate via Neutralization

The most common and straightforward method for the laboratory synthesis of sodium octanoate is the neutralization of octanoic acid with a strong sodium base, such as sodium hydroxide (B78521).[1] This reaction is a simple acid-base reaction that proceeds with a high yield.

Chemical Reaction Pathway

The chemical equation for the synthesis of sodium octanoate is as follows:

C₈H₁₆O₂ + NaOH → C₈H₁₅NaO₂ + H₂O (Octanoic Acid) + (Sodium Hydroxide) → (Sodium Octanoate) + (Water)

Caption: Synthesis of Sodium Octanoate from Octanoic Acid and Sodium Hydroxide.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed for a laboratory-scale synthesis of sodium octanoate.

Materials:

-

Octanoic acid (Caprylic acid)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Sodium Hydroxide Solution: In a beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 50 mL of deionized water. Stir until the pellets are completely dissolved. Caution: The dissolution of NaOH is exothermic.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 14.42 g (0.1 mol) of octanoic acid.

-

Neutralization: Slowly add the sodium hydroxide solution to the octanoic acid in the round-bottom flask while stirring continuously.

-

Heating and Reaction Monitoring: Attach a condenser to the flask and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the pH of the reaction mixture periodically; the final pH should be between 8.0 and 10.5.[1][5]

-

Isolation of Crude Product: After the reaction is complete, allow the solution to cool to room temperature. The sodium octanoate may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Filtration: Collect the crude sodium octanoate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted octanoic acid.

Purification of Sodium Octanoate by Recrystallization

Recrystallization is an effective method for purifying the crude sodium octanoate.[6] The choice of solvent is critical and is based on the principle that the compound of interest should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent. Given that sodium octanoate is soluble in water and sparingly soluble in ethanol, a mixed solvent system or pure ethanol can be utilized.

Experimental Workflow for Purification

Caption: Workflow for the Purification of Sodium Octanoate by Recrystallization.

Experimental Protocol: Recrystallization from Ethanol-Water

Materials:

-

Crude sodium octanoate

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Dissolution: Place the crude sodium octanoate in an Erlenmeyer flask. Add a minimal amount of a hot 9:1 ethanol:water mixture and gently heat on a hot plate while stirring until the solid is completely dissolved. Add the solvent dropwise to ensure a minimal amount is used.

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified sodium octanoate crystals in a drying oven at a low temperature (e.g., 50-60°C) or in a desiccator under vacuum to a constant weight.

Quantitative Data and Characterization

The yield and purity of the synthesized sodium octanoate should be determined.

Table 2: Synthesis and Purification Data

| Parameter | Expected Value/Method |

|---|---|

| Theoretical Yield | Calculated based on the limiting reagent (typically octanoic acid). |

| Actual Yield | Mass of the purified and dried sodium octanoate. |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100%. A yield of over 90% is expected.[7] |

| Purity Assessment | Melting point determination, Gas Chromatography (GC)[4], Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9], Infrared (IR) Spectroscopy[10]. |

Expected Spectroscopic Data

-

¹H NMR (D₂O): Expected peaks corresponding to the protons of the octyl chain.[7][9]

-

IR (KBr): Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching vibrations.[10]

Potential Impurities and Troubleshooting

Potential impurities in the synthesized sodium octanoate include unreacted octanoic acid, excess sodium hydroxide, and water.

-

Unreacted Octanoic Acid: Can be largely removed by washing the crude product with a non-polar solvent in which sodium octanoate is insoluble, or during the recrystallization process.

-

Excess Sodium Hydroxide: Can be minimized by careful stoichiometric addition of the base and monitoring the pH.

-

Water: Can be removed by thorough drying of the final product.

This guide provides a comprehensive framework for the successful synthesis and purification of sodium octanoate in a laboratory setting. Adherence to these protocols and careful experimental technique will yield a high-purity product suitable for a wide range of research and development applications.

References

- 1. Buy Sodium octanoate | 1984-06-1 [smolecule.com]

- 2. CAS 1984-06-1: Sodium octanoate | CymitQuimica [cymitquimica.com]

- 3. Sodium octanoate | 1984-06-1 [chemicalbook.com]

- 4. sodium octanoate [chembk.com]

- 5. CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google Patents [patents.google.com]

- 6. dadakarides.com [dadakarides.com]

- 7. CA2533711C - Preparation of metal salts of medium-chain fatty acids - Google Patents [patents.google.com]

- 8. Sodium octanoate(1984-06-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Sodium octanoate(1984-06-1) IR Spectrum [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Sodium Octanoate (B1194180) in Biological Systems

Abstract

Sodium octanoate, the sodium salt of the eight-carbon medium-chain fatty acid (MCFA) caprylic acid, is a multifaceted compound with diverse applications in biological systems. It is utilized as a protein stabilizer in pharmaceutical formulations, an excipient to enhance drug absorption, and is under investigation for various therapeutic properties.[1][2] Its mechanism of action is complex, involving direct interactions with cellular membranes and proteins, modulation of key signaling pathways, and significant effects on metabolic processes. This technical guide provides a comprehensive overview of the known mechanisms of sodium octanoate, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Molecular Interactions and Cellular Effects

Sodium octanoate's amphiphilic nature allows it to interact with various biological structures, leading to a range of cellular effects.

Interaction with Proteins

A primary application of sodium octanoate is the stabilization of proteins, most notably human serum albumin (HSA).[3][4] It binds to hydrophobic cavities within the protein, increasing its thermal stability.[3] Crystallographic studies have shown that octanoate binds to drug sites 1 and 2 on HSA.[3] This binding is competitive and can displace other ligands. For instance, octanoate can displace bilirubin (B190676) and the drug ketorolac (B1673617) from their binding sites on albumin.[5][6]

Effects on Cell Membranes and Ion Transport

Sodium octanoate can modulate the function of cell membranes and associated transport proteins.

-

Blood-Brain Barrier (BBB) Permeability: It has been shown to increase the permeability of the BBB.[7][8] While it may not cause major structural changes, it facilitates the entry of certain low-molecular-weight compounds into the brain.[7][8] This effect is concentration-dependent.[9]

-

Ion Transport: At low concentrations (0.1-1.0 mM), sodium octanoate stimulates sodium transport, while at higher concentrations (5-20 mM), it reversibly inhibits it.[5] A significant mechanism in the central nervous system is the inhibition of (Na+, K+)-ATPase activity in the cortex, thalamus, hypothalamus, pons, and medulla.[5][10] This inhibition is thought to be mediated by the oxidation of essential enzyme groups, an effect which can be prevented by antioxidants.[10]

Mitochondrial Function

Sodium octanoate has a dual role in mitochondrial function. As a medium-chain fatty acid, it can be readily taken up by mitochondria and undergo β-oxidation to produce energy.[11] Studies show it can contribute to approximately 20% of the oxidative metabolism in the brain.[12] However, it can also act as a mitochondrial uncoupler, increasing state 4 respiration and decreasing the proton-motive force, which can lead to loose coupling.[13]

Modulation of Signaling Pathways

Sodium octanoate influences several key intracellular signaling pathways that regulate metabolism, cell survival, and inflammation.

AMPK/PGC-1α Pathway

In skeletal muscle, an octanoate-enriched diet has been shown to activate AMP-activated protein kinase (AMPK).[14] Activated AMPK phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[14] This leads to an increase in the expression of mitochondrial transcription factor A (TFAM), promoting the synthesis of new mitochondria and enhancing endurance capacity.[14]

Akt/mTOR Pathway

In HepG2 hepatoma cells, sodium octanoate has been observed to promote both basal and insulin-induced phosphorylation of Akt (at Ser473) and mTOR (at Ser2448).[15] This suggests a role in modulating the insulin (B600854) signaling pathway, contrasting with the effects of long-chain fatty acids like palmitate, which tend to impair it.[15]

Inflammatory and Apoptotic Pathways

Sodium octanoate has demonstrated protective effects by modulating inflammatory and cell death pathways.

-

Anti-inflammatory Effects: In models of intestinal inflammation, dietary octanoate can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ.[11][16] It may also modulate the polarization of macrophages towards an anti-inflammatory state.[11]

-

Anti-apoptotic and Anti-ferroptotic Effects: In a porcine model of traumatic cardiac arrest, early infusion of sodium octanoate significantly reduced cardiac and cerebral injury.[17] This protective effect was associated with an inhibition of apoptosis and a downregulation of ferroptosis, indicated by changes in the protein levels of ACSL4 and GPX4.[17]

Effects on Systemic Metabolism

Sodium octanoate significantly impacts lipid metabolism and energy homeostasis.

Inhibition of Lipogenesis

Sodium octanoate can suppress lipid synthesis. It inhibits the triiodothyronine (T3)-induced transcriptional activation of key lipogenic enzymes, malic enzyme, and fatty acid synthase in hepatocytes.[18] In adipocytes, it has been shown to suppress the esterification of oleate (B1233923) into triglycerides and inhibit de novo fatty acid synthesis.[19] This is partly achieved by downregulating the expression of acyl-CoA:diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[19]

Regulation of Hepatic Lipid Metabolism

In large yellow croaker fed a high soybean oil diet, dietary supplementation with sodium octanoate effectively reduced hepatic lipid accumulation, including triglycerides and total cholesterol.[16] It also improved serum biochemical markers by decreasing triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels.[16]

Quantitative Data Summary

| Parameter | System/Model | Concentration/Dose | Observed Effect | Reference(s) |

| Na+ Transport | Toad Bladder | 0.1-1.0 mM | Stimulation of sodium transport | [5] |

| 5-20 mM | Reversible inhibition of transport | [5] | ||

| Action Potential | Isolated Rabbit Atrium & Papillary Muscle | 2.4 mM | Decreased rate of depolarization and time of repolarization | [5] |

| (Na+, K+)-ATPase Activity | Rabbit Brain (in vivo) | 0.2 M solution (IV infusion) | Significant inhibition in cortex, thalamus, hypothalamus, pons & medulla | [5] |

| BBB Permeability | Rat (in situ brain perfusion) | 10 mM (Sodium Caprate) | Effective minimum concentration to significantly increase sucrose (B13894) distribution | [9] |

| Triglyceride Synthesis | 3T3-L1 and Human Adipocytes | 1 mM (pretreatment) | Suppression of oleate esterification into triglycerides | [19] |

| Lipogenic Gene Expression | Chick Embryo Hepatocytes | Not specified | Inhibition of T3-induced transcription of malic enzyme and fatty acid synthase | [18] |

| Hepatic Lipid Content | Large Yellow Croaker | 0.7 - 18.9 g/kg diet | Reduction in hepatic crude lipid, triglycerides, and total cholesterol | [16] |

| Cardiac & Cerebral Injury | Porcine Model of Cardiac Arrest | Not specified | Significant reduction in serum biomarkers of cardiac and cerebral injury | [17] |

Experimental Protocols

Assessment of Blood-Brain Barrier Permeability

-

Model: In-situ brain perfusion in rats.

-

Methodology: A modified in-situ brain perfusion technique is used to examine the effect of sodium octanoate on the integrity of brain capillary endothelial tight junctions.

-

Rats are anesthetized, and the common carotid artery is cannulated.

-

A perfusion fluid (e.g., Krebs-Ringer buffer) containing a specific concentration of sodium octanoate (or a related compound like sodium caprate) and a hydrophilic marker compound (e.g., [14C]sucrose, FITC-dextran) is perfused for a defined period.[9]

-

After perfusion, the brain is removed, and the concentration of the marker compound in the brain tissue is quantified.

-

The brain distribution volume is calculated to determine the extent of permeation across the BBB. An increase in the distribution volume in the presence of sodium octanoate indicates enhanced permeability.[9]

-

Measurement of Mitochondrial Respiration

-

Model: Skinned muscle fibers from mice or isolated mitochondria from rat liver.[13][14]

-

Methodology:

-

For isolated mitochondria, liver tissue is homogenized, and mitochondria are isolated by differential centrifugation.[13]

-

For skinned fibers, muscle tissue is permeabilized to allow direct access of substrates to the mitochondria.[14]

-

Mitochondrial respiration is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph).

-

Respiration rates are measured under different states:

-

The respiratory control ratio (State 3/State 4) is calculated as an index of mitochondrial coupling. A decrease in this ratio suggests uncoupling.[13]

-

Analysis of Insulin Signaling Pathway (Akt/mTOR)

-

Model: HepG2 human hepatoma cell line.[15]

-

Methodology:

-

HepG2 cells are cultured and treated with sodium octanoate at various concentrations for a specified duration.

-

Cells are then stimulated with insulin (e.g., 100 nM for 10 minutes) or left in a basal state.[15]

-

Cells are lysed, and protein extracts are collected.

-

The expression and phosphorylation levels of key signaling proteins (Akt, mTOR) are determined by Western blotting using specific antibodies against the total and phosphorylated forms of the proteins (e.g., phospho-Akt Ser473, phospho-mTOR Ser2448).[15]

-

Changes in the ratio of phosphorylated protein to total protein are quantified to assess the activation state of the pathway.

-

Visualizations of Mechanisms and Workflows

References

- 1. Sodium Octanoate - CD Formulation [formulationbio.com]

- 2. nbinno.com [nbinno.com]

- 3. Crystallographic analysis of the ternary complex of octanoate and N-acetyl-l-methionine with human serum albumin reveals the mode of their stabilizing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Influence of octanoic acid on the reversible protein binding of ketorolac enantiomers to human serum albumin (HSA): comparative liquid chromatographic studies using a HSA chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of octanoate injection on rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of blood-brain barrier permeability by sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that antioxidants prevent the inhibition of Na+,K(+)-ATPase activity induced by octanoic acid in rat cerebral cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Octanoate Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy | Journal of Neuroscience [jneurosci.org]

- 13. Effects of octanoate on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of supplemental octanoate on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sodium octanoate alleviates cardiac and cerebral injury after traumatic cardiac arrest in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. zen-bio.com [zen-bio.com]

The Multifaceted Role of Sodium Octanoate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of the eight-carbon medium-chain fatty acid octanoic acid, is increasingly recognized for its diverse and significant impact on cellular metabolism. Beyond its established role as an energy substrate, it actively modulates key metabolic pathways, including glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle, and influences crucial signaling cascades. This technical guide provides an in-depth analysis of the core functions of sodium octanoate in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and therapeutic development.

Introduction

Sodium octanoate is a medium-chain fatty acid (MCFA) that exhibits unique metabolic properties compared to its long-chain counterparts. Its relatively small size allows for rapid absorption and transport into cells and mitochondria, bypassing the carnitine-dependent transport system required for long-chain fatty acids.[1] This characteristic positions sodium octanoate as a readily available fuel source. However, its influence extends beyond simple bioenergetics, encompassing the regulation of gene expression, enzyme activity, and cellular signaling. This guide synthesizes current knowledge on the intricate roles of sodium octanoate in cellular metabolism, with a focus on its molecular mechanisms.

Impact on Core Metabolic Pathways

Fatty Acid Oxidation

Sodium octanoate is a potent substrate for mitochondrial β-oxidation. In the mitochondrial matrix, it is converted to octanoyl-CoA and subsequently undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[1] Tissue-specific differences in octanoate metabolism exist, with the liver being capable of oxidizing free octanoate, while heart and skeletal muscle primarily utilize octanoylcarnitine.[2][3]

Glycolysis

Sodium octanoate has a notable inhibitory effect on glycolysis. Studies have shown that it can decrease net glucose utilization and the accumulation of lactate (B86563) and pyruvate (B1213749) in hepatocytes.[4] This inhibition is thought to be mediated by the allosteric regulation of key glycolytic enzymes.

Tricarboxylic Acid (TCA) Cycle

As a direct precursor to acetyl-CoA, sodium octanoate significantly fuels the TCA cycle.[1] In myocardial tissue, octanoate infusion has been shown to increase the concentration of citrate, a key TCA cycle intermediate, and elevate the ATP-to-ADP ratio, indicating an enhanced energy state.[1][5]

Quantitative Data on Metabolic Effects of Sodium Octanoate

The following tables summarize key quantitative findings from various studies on the effects of sodium octanoate on cellular metabolism.

| Parameter | Tissue/Cell Type | Condition | Effect of Sodium Octanoate | Reference |

| Fatty Acid Synthesis | Rat Hepatocytes | 1 mM Octanoate | Stimulation | [4] |

| Fatty Acid Synthesis | Rat Hepatocytes | >1 mM Octanoate | Inhibition | [4] |

| Maximal Mitochondrial Respiration | Mouse Gastrocnemius Muscle | Octanoate Substrate | +45% (tendency to increase) | [6] |

| Palmitate Oxidation | Rat Liver Homogenates | 2 mM Benzoate (B1203000) | 39% Inhibition | [7] |

| Octanoate Oxidation | Rat Liver Homogenates | 2 mM Benzoate | 54% Inhibition | [7] |

| State 3 Respiration (Octanoate-mediated) | Isolated Rat Liver Mitochondria | 0.5 mM Benzoate | 29% Inhibition | [7] |

| State 3 and State 4 Respiration | Rat Liver Mitochondria | Octanoate | Increased | [8] |

| Serum Glucose | Rabbits | Continuous Infusion (0.2 M) | Significant Decrease within 15 mins | [9] |

| Hepatic Glycogen (B147801) | Rabbits | Continuous Infusion (0.2 M) | Reduced by 50% | [9] |

| Myocardial Citrate Concentration | Infant Swine Heart | ECMO + Octanoate Infusion | Markedly Higher | [1][5] |

| Myocardial [ATP]/[ADP] Ratio | Infant Swine Heart | ECMO + Octanoate Infusion | Higher | [1][5] |

| Gene | Tissue | Effect of Octanoate Supplementation | Metabolic Pathway | Reference |

| acc1, scd1, fas, srebp1, dgat1, cebpα | Large Yellow Croaker Liver | Down-regulated | Lipogenesis | [10] |

| fabp3, fatp, cd36 | Large Yellow Croaker Liver | Down-regulated | Fatty Acid Transport | [10] |

| atgl, hsl, lpl | Large Yellow Croaker Liver | Up-regulated | Lipolysis | [10] |

| cpt1, mcad | Large Yellow Croaker Liver | Up-regulated | Fatty Acid β-oxidation | [10] |

Signaling Pathways Modulated by Sodium Octanoate

Sodium octanoate influences key signaling pathways that regulate cellular metabolism and growth.

AMPK Signaling Pathway

In skeletal muscle, a diet enriched with octanoic acid has been shown to activate AMP-activated protein kinase (AMPK).[6] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and a promotion of fatty acid oxidation.[6] Furthermore, AMPK activation can trigger mitochondrial biogenesis through the upregulation of PGC-1α.[6]

Caption: AMPK signaling pathway activated by sodium octanoate.

Akt-mTOR Signaling Pathway

In HepG2 hepatoma cells, medium-chain fatty acids, including octanoate, have been shown to enhance the basal phosphorylation of Akt and mTOR, key components of the insulin (B600854) signaling pathway.[11] This suggests a potential role for octanoate in modulating insulin sensitivity and cellular growth.

Caption: Akt-mTOR signaling pathway modulated by sodium octanoate.

Experimental Protocols

This section outlines methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiration

Objective: To assess the effect of sodium octanoate on mitochondrial respiratory function.

Protocol:

-

Isolate mitochondria from the tissue of interest (e.g., liver, muscle) via differential centrifugation.[2]

-

Resuspend the mitochondrial pellet in a suitable respiration buffer.

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Add substrates and inhibitors sequentially to assess different respiratory states. For octanoate-driven respiration, add sodium octanoate as the primary substrate, followed by ADP to stimulate state 3 respiration.[2]

-

Record and analyze the oxygen consumption rates to determine parameters such as state 3 and state 4 respiration, respiratory control ratio (RCR), and P/O ratio.

Western Blotting for Signaling Protein Phosphorylation

Objective: To determine the effect of sodium octanoate on the phosphorylation state of key signaling proteins (e.g., AMPK, Akt).

Protocol:

-

Treat cells or tissues with sodium octanoate for the desired time and concentration.

-

Lyse the cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

13C-Labeled Octanoate Breath Test for In Vivo Metabolism

Objective: To assess the in vivo oxidation of octanoate.

Protocol:

-

A baseline breath sample is collected.[12]

-

The subject ingests a solution containing a known amount of 13C-labeled sodium octanoate.[12][13]

-

Breath samples are collected at regular intervals over a period of several hours.[12]

-

The ratio of 13CO2 to 12CO2 in the expired air is measured using isotope ratio mass spectrometry.[13][14]

-

The rate of octanoate oxidation is calculated based on the appearance of 13CO2 in the breath.[14]

Role in Drug Development and as a Formulation Excipient

Beyond its direct metabolic effects, sodium octanoate is widely used in the pharmaceutical industry as a stabilizer for protein-based drugs, particularly human serum albumin.[15][16] It protects proteins against thermal stress and aggregation.[16] It is crucial for drug development professionals to consider the metabolic implications of using sodium octanoate as an excipient, as it is not an inert ingredient and can influence the cellular environment.

Conclusion

Sodium octanoate is a dynamic molecule with a profound and complex influence on cellular metabolism. It serves as a readily available energy source that can modulate glycolysis, fuel the TCA cycle, and influence key signaling pathways such as AMPK and Akt-mTOR. Its tissue-specific metabolic effects and its role as a pharmaceutical excipient highlight the importance of a thorough understanding of its biochemical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the metabolic potential of sodium octanoate.

Experimental Workflow Diagram

References

- 1. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of octanoate and acetate upon hepatic glycolysis and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium benzoate inhibits fatty acid oxidation in rat liver: effect on ammonia levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of octanoate on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alterations in serum glucose and hepatic glycogen concentrations during octanoate administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of supplemental octanoate on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Sodium Octanoate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of sodium octanoate (B1194180), a widely used excipient and research chemical, in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and insights into its biological interactions.

Core Topic: Solubility of Sodium Octanoate

Sodium octanoate (the sodium salt of octanoic acid), also known as sodium caprylate, is a medium-chain fatty acid salt with diverse applications in the pharmaceutical and biotechnology industries. Its functions include use as a protein stabilizer, an antimicrobial agent, an emulsifier, and a penetration enhancer in drug formulations. A thorough understanding of its solubility in different solvent systems is critical for its effective application in research and product development.

Qualitative Solubility Overview

Sodium octanoate exhibits a range of solubilities depending on the polarity of the solvent. Generally, it is:

-

Highly soluble in polar protic solvents like water.

-

Soluble in polar aprotic solvents like glacial acetic acid.

-

Slightly soluble in alcohols such as ethanol (B145695) and methanol.

-

Almost insoluble in non-polar solvents like acetone.

The solubility of sodium octanoate in aqueous solutions is also known to increase with temperature.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Not Specified | 5.0 | Soluble |

| Water | 20 | ~10 | Based on a reported pH of 8.0-10.5 for a 100 g/L solution, indicating significant dissolution. |

| Ethanol | Not Specified | Slightly Soluble | - |

| Methanol | Not Specified | Slightly Soluble | - |

| Glacial Acetic Acid | Not Specified | Soluble | - |

| Acetone | Not Specified | Almost Insoluble | - |

Note: The lack of precise, publicly available quantitative data highlights a gap in the existing chemical literature and presents an opportunity for further research.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following section outlines a detailed methodology for determining the solubility of sodium octanoate in a given solvent, based on the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

Sodium Octanoate (high purity)

-

Selected Laboratory Solvent (e.g., Water, Ethanol, Methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)

Detailed Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of sodium octanoate to a known volume of the solvent in a sealed container (e.g., a screw-cap flask or vial). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for a surfactant-like molecule.

-

Periodically, cease agitation and allow the solid to settle. Take a small aliquot of the supernatant for analysis. Equilibrium is considered reached when consecutive measurements of the solute concentration are consistent (e.g., within ± 5%).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the solid to settle completely.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, centrifuge the withdrawn sample at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filter the centrifuged supernatant through a syringe filter (0.45 µm) that is compatible with the solvent. This step is crucial to prevent undissolved solid from affecting the concentration measurement.

-

-

Quantification of Dissolved Sodium Octanoate:

-

The concentration of sodium octanoate in the clear, filtered supernatant can be determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique.[1][2][3]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid to ensure the octanoate is in its acidic form for better retention).[1]

-

Detection: UV detector at a low wavelength (e.g., 214 nm).[2]

-

Quantification: Create a standard curve using known concentrations of sodium octanoate to determine the concentration of the unknown sample.

-

-

Gas Chromatography (GC): This method typically requires derivatization of the octanoic acid to a more volatile form. While more complex, it offers high sensitivity.

-

Thin-Layer Chromatography (TLC): TLC can be used for a semi-quantitative estimation of solubility by comparing the spot size and intensity of the sample to that of known standards.[4][5][6]

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualization of Relevant Biological Pathways

Sodium octanoate, as a medium-chain fatty acid, is not just an excipient but also a biologically active molecule that can influence cellular signaling pathways. Recent research has highlighted its role in modulating key metabolic and growth pathways.

Sodium Octanoate and the AMPK Signaling Pathway

Sodium octanoate has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. The following diagram illustrates the general workflow for investigating the effect of sodium octanoate on this pathway.

Sodium Octanoate and the Akt-mTOR Signaling Pathway

The Akt-mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Sodium octanoate can also influence this pathway. The diagram below illustrates the logical relationship of key components in this pathway that can be affected by external stimuli like sodium octanoate.

Conclusion

This technical guide provides a foundational understanding of the solubility of sodium octanoate in common laboratory solvents. While qualitative data is readily available, there is a clear need for more comprehensive quantitative studies to aid researchers and formulation scientists. The provided experimental protocol for solubility determination offers a robust starting point for such investigations. Furthermore, the elucidation of sodium octanoate's interaction with key cellular signaling pathways like AMPK and Akt-mTOR opens up new avenues for research into its biological effects and potential therapeutic applications.

References

- 1. Separation of Sodium octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. karger.com [karger.com]

- 3. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 7. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium octanoate safety and handling precautions in the lab

An In-Depth Technical Guide to the Safe Handling of Sodium Octanoate (B1194180) in the Laboratory

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safe handling of sodium octanoate, a compound widely utilized in various industrial and pharmaceutical applications.

Chemical and Physical Properties

Sodium octanoate, also known as sodium caprylate, is the sodium salt of octanoic acid. It is a white to off-white crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Sodium caprylate, Octanoic acid sodium salt[1][3] |

| CAS Number | 1984-06-1[4] |

| Molecular Formula | C₈H₁₅NaO₂[4] |

| Molecular Weight | 166.19 g/mol [4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | Approximately 225 °C / 437 °F[5] |

| Solubility | Soluble in water[1] |

| pH | 8.0 - 10.5 (in aqueous solution)[1][5] |

| Stability | Stable under normal conditions[2] |

Hazard Identification and Toxicology

Sodium octanoate is classified as a hazardous substance, primarily causing skin and eye irritation.[2][3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

May cause respiratory irritation.[2]

Toxicological Data:

| Parameter | Value | Species |

| LD50 (Oral) | > 2000 mg/kg | Rabbit[1][4] |

Occupational Exposure Limits: No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for sodium octanoate by major regulatory bodies.[3][6][7] It is recommended to handle the substance in a well-ventilated area to minimize potential exposure.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container.[2]

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling sodium octanoate:

-

Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[3]

-

Skin Protection: Wear protective gloves and a lab coat.[3]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[6]

-

After Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Fine dust dispersed in air may ignite.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Disposal Considerations

Dispose of sodium octanoate and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[4]

Experimental Protocols: Spill Cleanup Procedure

-

Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area.

-

Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

-

Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material to contain the spill.

-

Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.

-

Dispose of Waste: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.

Diagrams

Caption: Workflow for handling a sodium octanoate spill.

Caption: First aid response for sodium octanoate exposure.

References

The Impact of Sodium Octanoate on Cellular Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of the medium-chain fatty acid octanoic acid, is a compound of increasing interest in biomedical research. Its diverse biological activities, ranging from modulation of cellular metabolism and signaling to influencing cell viability and immune responses, have positioned it as a molecule with potential therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the biological effects of sodium octanoate on various cell cultures, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

I. Cellular Effects of Sodium Octanoate: A Quantitative Overview

The cellular response to sodium octanoate is highly dependent on the cell type and the concentration administered. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of Sodium Octanoate on Cell Viability and Proliferation

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Bovine Mammary Epithelial Cells (bMECs) | 0.25 - 2 mM | 24 h | No significant effect on cell viability. | [1][2] |

| HepG2 (Hepatoma Cells) | 0.1 - 0.5 mM | 24 h | No alteration in cell viability. | [3] |

| Human Colorectal, Skin, and Breast Cancer Cells | Various concentrations | 48 h | Reduced cancer cell viability by 70% to 90%. | [4] |

| Normal Colon Cells | Various concentrations | 48 h | Minimal inhibitory effect on growth. | [5] |

| SK-N-AS (Neuronal Cells) | 115 mM | 7 days | Significant decrease in cell viability (49.6% of control). | [6] |

| SH-SY5Y (Neuronal Cells) | 90 mM | 7 days | Significant decrease in cell viability (22% of control). | [6] |

Table 2: Modulation of Gene and Protein Expression by Sodium Octanoate

| Cell Line | Concentration | Target Gene/Protein | Effect | Reference |

| Chicken Hepatocytes | Not specified | Apolipoprotein B (apoB) mRNA | Decreased expression. | [7] |

| Bovine Mammary Epithelial Cells (bMECs) | 1 mM | IL-8, RANTES mRNA | Upregulated expression. | [8][9] |

| Bovine Mammary Epithelial Cells (bMECs) | 1 mM | IL-1β | Increased secretion. | [8][9] |

| Bovine Mammary Epithelial Cells (bMECs) | 0.25 mM | α5β1 integrin | Increased membrane abundance. | [8] |

| HepG2 (Hepatoma Cells) | Not specified | CPT1A | Induced expression independently of PPARα. | [3] |

| Cancer Cell Lines | Various concentrations | Cell cycle regulatory genes | Downregulated expression. | [4] |

| Cancer Cell Lines | Various concentrations | Apoptosis-related genes | Upregulated expression. | [4] |

Table 3: Metabolic and Signaling Effects of Sodium Octanoate

| Cell Line | Concentration | Effect | Pathway/Mechanism | Reference |

| Chicken Hepatocytes | Not specified | Reduced VLDL secretion | Decreased synthesis of apolipoprotein B. | [7] |

| Bovine Mammary Epithelial Cells (bMECs) | 1 mM | Activation of innate immune response | TLR2/P38/JNK/ERK1/2 pathway. | [8][9][10] |

| HepG2 (Hepatoma Cells) | Not specified | Promoted basal and insulin-induced phosphorylation | Akt-mTOR axis. | [3] |

| Bovine Mammary Epithelial Cells (bMECs) | 1 - 10 mM | Stimulated triacylglycerol (TAG) accumulation | Increased CD36 mRNA expression. | [11] |

II. Key Signaling Pathways Modulated by Sodium Octanoate

Sodium octanoate exerts its effects by modulating specific intracellular signaling cascades. The following diagrams illustrate two of the well-characterized pathways.

III. Experimental Protocols

Detailed and reproducible experimental design is paramount in cell culture studies. The following sections outline standardized protocols for investigating the effects of sodium octanoate.

A. Cell Culture and Sodium Octanoate Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment. For example, HepG2 cells can be seeded at 5.2 × 10⁴ cells/cm².[3]

-

Cell Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Sodium Octanoate Solution: Prepare a stock solution of sodium octanoate in a suitable solvent (e.g., sterile 150 mM NaCl).[3] For fatty acid treatments, it is often necessary to complex them with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.[3][7]

-

Treatment: Once cells reach the desired confluency (e.g., 80%), replace the culture medium with fresh medium containing the desired concentrations of sodium octanoate.[3] Include a vehicle control (medium with BSA but without sodium octanoate) in all experiments.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

C. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive technique to measure the expression levels of specific genes.

-

RNA Extraction: Following treatment with sodium octanoate, lyse the cells and extract total RNA using a suitable method, such as the Trizol reagent.[3]

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]

-

qPCR Reaction: Perform the qPCR reaction using a qPCR instrument, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[12]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH), using the 2-ΔΔCT method.[12]

IV. Conclusion

Sodium octanoate exhibits a wide array of biological effects on cultured cells, influencing fundamental processes such as cell viability, gene expression, and intracellular signaling. Its concentration- and cell-type-dependent actions underscore the importance of meticulous experimental design and data interpretation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of sodium octanoate in cellular physiology and pathology. Further investigation into its mechanisms of action will undoubtedly unveil new opportunities for its application in various fields of biomedical science.

References

- 1. Effects of Sodium Octanoate on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of sodium octanoate on innate immune response of mammary epithelial cells during Staphylococcus aureus internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Octanoate reduces very low-density lipoprotein secretion by decreasing the synthesis of apolipoprotein B in primary cultures of chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Octanoate Modulates the Innate Immune Response of Bovine Mammary Epithelial Cells through the TLR2/P38/JNK/ERK1/2 Pathway: Implications during Staphylococcus aureus Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Octanoate stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of supplemental octanoate on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Octanoate: Properties, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a medium-chain fatty acid salt with diverse applications in the biopharmaceutical and research sectors. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, with a focus on its role as a protein stabilizer, particularly for human serum albumin (HSA). Detailed experimental methodologies for assessing protein stabilization are provided, alongside an exploration of its interactions with key cellular signaling pathways. This document aims to serve as a valuable resource for professionals in drug development and cellular biology, offering both foundational knowledge and practical experimental insights.

Physicochemical Properties of Sodium Octanoate

Sodium octanoate is a well-characterized compound with established physical and chemical properties critical for its application in various scientific contexts.

| Property | Value | Reference |

| CAS Number | 1984-06-1 | [1][2] |

| Molecular Weight | 166.19 g/mol | [1][3][4] |

| Molecular Formula | C₈H₁₅NaO₂ | [3][4] |

| Appearance | White to off-white powder | [5] |

| Synonyms | Sodium caprylate, Octanoic acid sodium salt | [1][5] |

Applications in Biopharmaceutical Formulation: Protein Stabilization

A primary application of sodium octanoate in the pharmaceutical industry is its use as a stabilizer for proteins, most notably human serum albumin (HSA), during processes like pasteurization which involves heating to 60°C for 10 hours to inactivate viruses.[1][3][6] Sodium octanoate binds to hydrophobic cavities within HSA, thereby increasing its thermal stability and preventing aggregation.[4]

Mechanism of HSA Stabilization